4-methoxy-N-methyl-N-nitrobenzenesulfonamide
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Overview
Description
4-methoxy-N-methyl-N-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O5S It is a derivative of benzenesulfonamide, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-N-nitrobenzenesulfonamide typically involves the nitration of 4-methoxy-N-methylbenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration: 4-methoxy-N-methylbenzenesulfonamide is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield while ensuring safety and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-N-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to 4-methoxy-N-methylbenzenesulfonamide.
Reduction: Formation of 4-methoxy-N-methylbenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-methyl-N-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-N-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzenesulfonamide: Lacks the methoxy and methyl groups.
4-methoxy-N-methylbenzenesulfonamide: Lacks the nitro group.
N-methyl-4-nitrobenzenesulfonamide: Lacks the methoxy group.
Uniqueness
4-methoxy-N-methyl-N-nitrobenzenesulfonamide is unique due to the combination of methoxy, methyl, and nitro groups on the benzenesulfonamide structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10N2O5S |
---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O5S/c1-9(10(11)12)16(13,14)8-5-3-7(15-2)4-6-8/h3-6H,1-2H3 |
InChI Key |
KTSOENSKVDKIOS-UHFFFAOYSA-N |
Canonical SMILES |
CN([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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